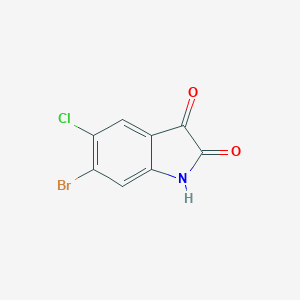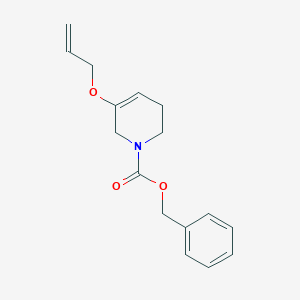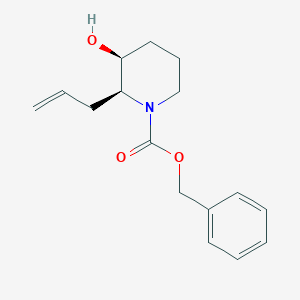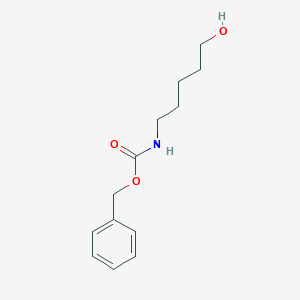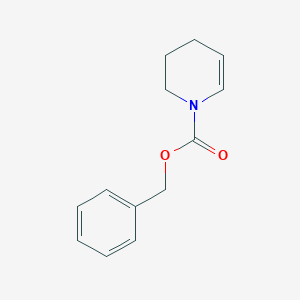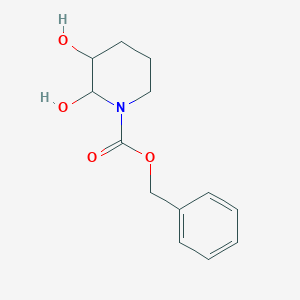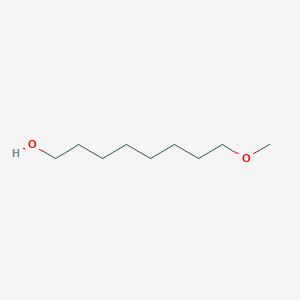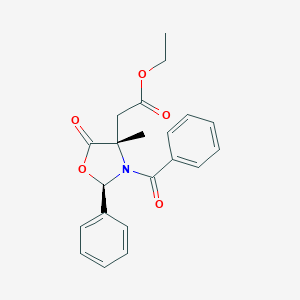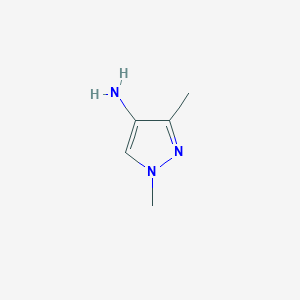
Dianilinopyrimidine_01
概要
説明
Synthesis Analysis
The synthesis of 2,4-dianilinopyrimidine derivatives has been reported in several studies . These derivatives have been designed and synthesized for the purpose of exploring novel FAK inhibitors as anticancer agents .Molecular Structure Analysis
The dianilinopyrimidine molecular scaffold has been widely used for the design of novel tyrosine kinase inhibitors . This scaffold is also capable of selectively and effectively inhibiting BET proteins .Chemical Reactions Analysis
The dianilinopyrimidine molecular scaffold has been recognized as a common hinge-binding group of kinase inhibitors . It has been used in the design of novel tyrosine kinase inhibitors and has shown capability of selectively and effectively inhibiting BET proteins .科学的研究の応用
Anticancer Agent
This compound has been synthesized and evaluated as a potential anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines .
Tyrosine Kinase Inhibitor
CZC-8004 is a broad kinase inhibitor that binds to a variety of tyrosine kinases, including ABL, BTK, FAK, FER, JAK1, SRC, SYK, TEC, TNK1, TYK2, and YES . It inhibits these kinases at low micromolar concentrations and can be immobilized to capture and purify these enzymes .
Antimalarial Agent
The compound has been characterized against five P. falciparum kinases PfARK1, PfARK3, PfNEK3, PfPK9 and PfPKB. It has shown potent antiplasmodial activity .
FAK Inhibitor
A series of 2,4-dianilinopyrimidine derivatives have been designed and synthesized as potential FAK inhibitors and anticancer agents .
G-Quadruplex Targeting
The compound has been synthesized and biologically evaluated as a novel anticancer agent by targeting G-Quadruplex .
Inhibitor Development
The compound has been used in medicinal chemistry campaigns to facilitate inhibitor development of Plasmodium kinases .
作用機序
Target of Action
The primary targets of CZC-8004 are a range of tyrosine kinases, including EGFR and VEGFR2 . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cell growth, differentiation, metabolism, and apoptosis .
Mode of Action
CZC-8004 interacts with its targets by binding to the tyrosine kinases. The binding affinity of CZC-8004 to EGFR and VEGFR2 is quite significant, with IC50 values of 650 and 437 nM, respectively . This interaction inhibits the activity of these kinases, thereby disrupting the signal transduction cascades they are involved in .
Biochemical Pathways
The inhibition of EGFR and VEGFR2 by CZC-8004 affects multiple biochemical pathways. EGFR and VEGFR2 are involved in various cellular processes, including cell proliferation, angiogenesis, and cell survival. By inhibiting these kinases, CZC-8004 disrupts these processes, leading to potential antitumor effects .
Result of Action
The result of CZC-8004’s action is its potential antitumor activity. By inhibiting key tyrosine kinases involved in cell proliferation and survival, CZC-8004 can potentially halt the growth of tumor cells and induce apoptosis .
Safety and Hazards
将来の方向性
The future directions for Dianilinopyrimidine_01 involve further investigation as a potential FAK inhibitor and anticancer agent . The results from the studies provide an understanding of features needed to inhibit each individual kinase and lay groundwork for future optimization efforts toward novel antimalarials .
特性
IUPAC Name |
2-N-[4-(aminomethyl)phenyl]-5-fluoro-4-N-phenylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5/c18-15-11-20-17(22-14-8-6-12(10-19)7-9-14)23-16(15)21-13-4-2-1-3-5-13/h1-9,11H,10,19H2,(H2,20,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOHFWNBTUJMMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC=C2F)NC3=CC=C(C=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10580580 | |
| Record name | N~2~-[4-(Aminomethyl)phenyl]-5-fluoro-N~4~-phenylpyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10580580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-(Aminomethyl)phenyl)-5-fluoro-N4-phenylpyrimidine-2,4-diamine | |
CAS RN |
916603-07-1 | |
| Record name | N~2~-[4-(Aminomethyl)phenyl]-5-fluoro-N~4~-phenylpyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10580580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



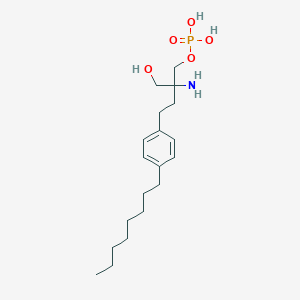
![sodium;3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid](/img/structure/B23683.png)
